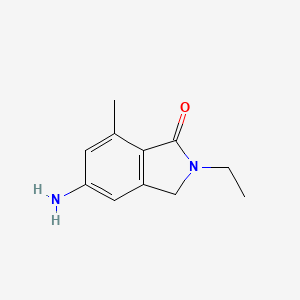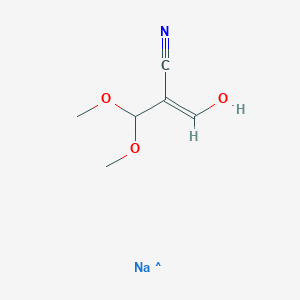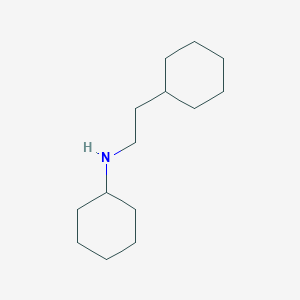
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid is a complex organic compound with a unique structure that includes multiple carboxybutanamido groups and tetraazahexacosane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the carboxybutanamido groups, followed by their attachment to the tetraazahexacosane backbone through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability and solubility.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
Applications De Recherche Scientifique
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar functional groups and reactivity, used in different industrial applications.
Uniqueness
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid stands out due to its unique combination of carboxybutanamido groups and tetraazahexacosane backbone, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C39H64N6O16 |
|---|---|
Poids moléculaire |
873.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]-7-(4-carboxybutanoylamino)heptanoic acid |
InChI |
InChI=1S/C39H64N6O16/c46-29(15-8-19-33(50)51)40-23-5-1-2-14-28(39(60)61)45-38(59)27(13-4-7-25-42-31(48)17-10-21-35(54)55)44-37(58)26(43-32(49)18-11-22-36(56)57)12-3-6-24-41-30(47)16-9-20-34(52)53/h26-28H,1-25H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,58)(H,45,59)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,60,61)/t26?,27-,28-/m0/s1 |
Clé InChI |
DPIITIJTPNHWEQ-UWDVWBIHSA-N |
SMILES isomérique |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
SMILES canonique |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


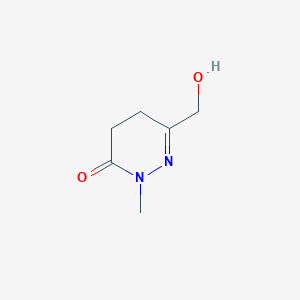




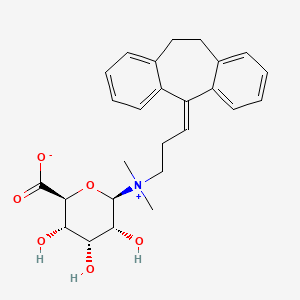
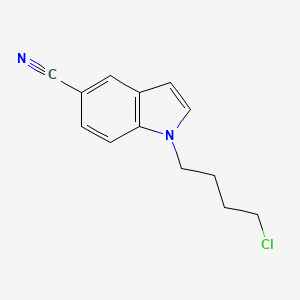
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
